3,4,5-Trimethoxybenzenesulfonyl chloride

Descripción general

Descripción

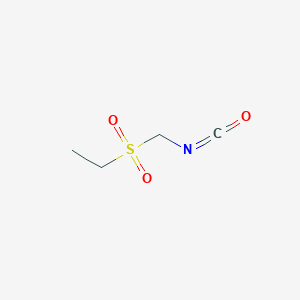

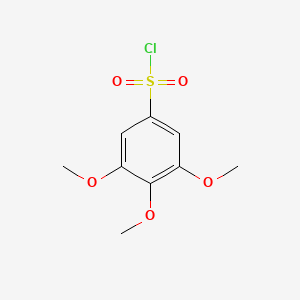

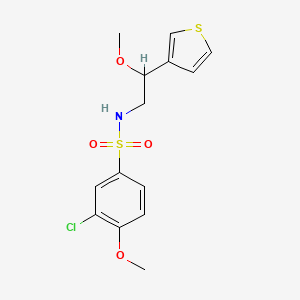

3,4,5-Trimethoxybenzenesulfonyl chloride, also known as TMSCl or TMS, is a chemical compound with the molecular formula C9H11ClO5S and a molecular weight of 266.69 .

Synthesis Analysis

The synthesis of 3,4,5-Trimethoxybenzenesulfonyl chloride and its derivatives has been reported in several studies . For instance, a series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized for evaluation of antihypertensive and local anesthetic activity . The compounds were prepared by alkylation of the appropriate secondary amines with the previously unreported 4-chlorobutyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzenesulfonyl chloride consists of a benzene ring substituted with three methoxy groups and a sulfonyl chloride group .Aplicaciones Científicas De Investigación

Synthesis of 3,4,5-Trimethoxybenzenesulfonamides

- Scientific Field : Organic Chemistry

- Application Summary : 3,4,5-Trimethoxybenzenesulfonyl chloride is used in the synthesis of 3,4,5-trimethoxybenzenesulfonamides . These compounds were synthesized for biological screening .

- Methods of Application : The intermediate 3,4,5-trimethoxybenzenesulfonic acid was prepared from 3,4,5-trimethoxyaniline according to the procedure of Meerwein .

- Results or Outcomes : The synthesis resulted in new 3,4,5-trimethoxybenzenesulfonamides .

Synthesis of Basic Esters of 3,4,5-Trimethoxybenzoic Acid

- Scientific Field : Pharmacology

- Application Summary : 3,4,5-Trimethoxybenzenesulfonyl chloride is used in the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid . These compounds were evaluated for antihypertensive and local anesthetic activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethylenediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs . No hypotensive activity was demonstrated following intraperitoneal administration to renal hypertensive rats . All but one of the compounds tested exhibited some degree of local anesthetic activity .

Synthesis of New 3,4,5-Trimethoxybenzenesulfonamides

- Scientific Field : Organic Chemistry

- Application Summary : 3,4,5-Trimethoxybenzenesulfonyl chloride is used in the synthesis of new 3,4,5-trimethoxybenzenesulfonamides . These compounds were synthesized for biological screening .

- Methods of Application : The intermediate 3,4,5-trimethoxybenzenesulfonic acid was prepared from 3,4,5-trimethoxyaniline according to the procedure of Meerwein .

- Results or Outcomes : The synthesis resulted in new 3,4,5-trimethoxybenzenesulfonamides .

Propiedades

IUPAC Name |

3,4,5-trimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO5S/c1-13-7-4-6(16(10,11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMMBMVEDEDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxybenzene-1-sulfonyl chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

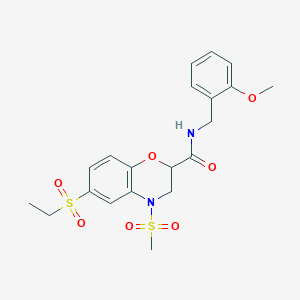

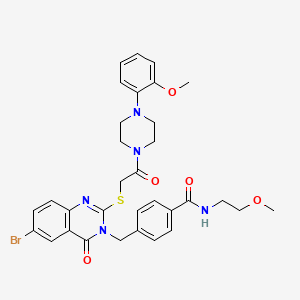

![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2558417.png)

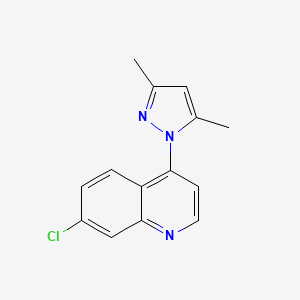

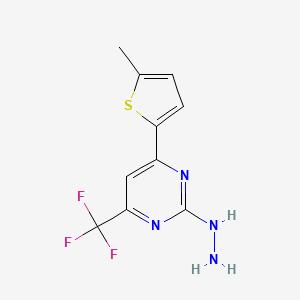

![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)

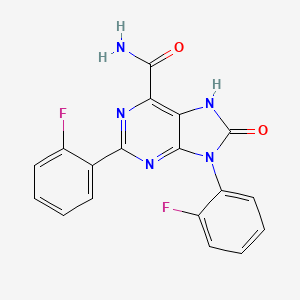

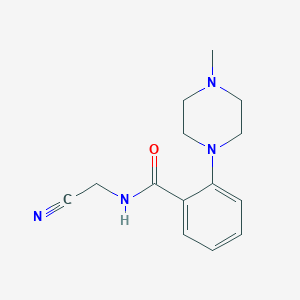

![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)

![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)

![(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)